3-Methyl-1,3-oxazinane-2-thione

Hydrogen bond donor count Drug-likeness Physicochemical profiling

3-Methyl-1,3-oxazinane-2-thione (CAS 85556-67-8) is a six-membered cyclic thiocarbamate heterocycle belonging to the 1,3-oxazinane-2-thione class, characterized by a tetrahydro-1,3-oxazine ring bearing a thione (C=S) group at position 2 and an N-methyl substituent at position 3. With a molecular formula of C5H9NOS and a monoisotopic mass of 131.04049 Da, this compound is distinguished from the unsubstituted parent 1,3-oxazinane-2-thione (CAS 17374-18-4) by the replacement of the N-H proton with an N-CH3 group, which eliminates the sole hydrogen bond donor present in the parent scaffold.

Molecular Formula C5H9NOS
Molecular Weight 131.20 g/mol
CAS No. 85556-67-8
Cat. No. B14405565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,3-oxazinane-2-thione
CAS85556-67-8
Molecular FormulaC5H9NOS
Molecular Weight131.20 g/mol
Structural Identifiers
SMILESCN1CCCOC1=S
InChIInChI=1S/C5H9NOS/c1-6-3-2-4-7-5(6)8/h2-4H2,1H3
InChIKeyNKORZIGMDLMLOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1,3-oxazinane-2-thione (CAS 85556-67-8): Core Structural and Physicochemical Profile for Procurement Decisions


3-Methyl-1,3-oxazinane-2-thione (CAS 85556-67-8) is a six-membered cyclic thiocarbamate heterocycle belonging to the 1,3-oxazinane-2-thione class, characterized by a tetrahydro-1,3-oxazine ring bearing a thione (C=S) group at position 2 and an N-methyl substituent at position 3 . With a molecular formula of C5H9NOS and a monoisotopic mass of 131.04049 Da, this compound is distinguished from the unsubstituted parent 1,3-oxazinane-2-thione (CAS 17374-18-4) by the replacement of the N-H proton with an N-CH3 group, which eliminates the sole hydrogen bond donor present in the parent scaffold [1]. The compound has been catalogued in the Antioxidant Database (AOD) with a multi-target biological profile and is referenced in patent literature for cell differentiation-modulating activity [2][3].

3-Methyl-1,3-oxazinane-2-thione (CAS 85556-67-8): Why Generic Substitution with Unsubstituted or Oxo Analogs Carries Procurement Risk


Within the 1,3-oxazinane family, seemingly minor structural variations produce functionally distinct molecules that cannot be interchanged without altering experimental outcomes. The N-methyl group on 3-methyl-1,3-oxazinane-2-thione eliminates the N-H hydrogen bond donor present in the unsubstituted 1,3-oxazinane-2-thione (CAS 17374-18-4), which directly impacts solubility in non-polar media, membrane permeability, and metabolic N-dealkylation susceptibility [1]. Replacement of the thione (C=S) with a carbonyl (C=O) to give the 3-methyl-1,3-oxazinan-2-one analog alters both the electronic character of the heterocycle and its ability to participate in thiophilic interactions, as demonstrated by the distinct reactivity profiles of N-acyl-oxazinane-2-thiones versus N-acyl-oxazinan-2-ones in enantioselective catalysis [2]. Furthermore, the position of the methyl substituent matters: 6-methyl-1,3-oxazinane-2-thione (positional isomer) presents a sterically distinct environment at the ring oxygen, which can affect ring-opening kinetics and nucleophilic displacement reactions [3]. These structural distinctions mean that procurement of a close analog without verification of the exact substitution pattern—particularly the N-methyl group at position 3—may yield a compound with an entirely different biological, catalytic, or physicochemical profile than the one validated in the user's protocol.

3-Methyl-1,3-oxazinane-2-thione (CAS 85556-67-8): Quantitative Differentiation Evidence vs. Closest Analogs for Informed Procurement


N-Methyl Substitution Eliminates Hydrogen Bond Donor Capacity: Computed Physicochemical Differentiation vs. Unsubstituted Parent

The defining structural feature of 3-methyl-1,3-oxazinane-2-thione is the N-methyl group at position 3, which replaces the N-H proton found in the unsubstituted parent 1,3-oxazinane-2-thione (CAS 17374-18-4). This substitution reduces the computed hydrogen bond donor (HBD) count from 1 (parent) to 0 (3-methyl derivative), while maintaining the hydrogen bond acceptor (HBA) count at 2 in both compounds [1]. A zero HBD count is a key determinant for crossing lipid bilayers via passive diffusion and is a recognized parameter in CNS drug design; compounds with HBD = 0 typically exhibit higher intrinsic membrane permeability than their N-H-bearing counterparts [2]. This difference is directly quantifiable from the molecular structures and is not assay-dependent, making it a robust procurement-relevant differentiator.

Hydrogen bond donor count Drug-likeness Physicochemical profiling Permeability prediction

Multi-Target Biological Activity Profile: Broader In Vitro Pharmacology Footprint Compared to Single-Target Oxazinane Analogs

According to the manually curated Antioxidant Database (AOD), 3-methyl-1,3-oxazinane-2-thione exhibits a distinctive polypharmacology profile spanning six distinct biological activities: (i) inhibition of trypsin (by similarity), (ii) anticarcinogenic activity preventing DMBA-induced transformation of JB6 cells, (iii) antipromoter activity blocking TPA-induced promotion in JB6 cells, (iv) antimalarial activity against Plasmodium falciparum, (v) antivenom activity neutralizing Naja naja venom lethality and inhibiting venom phospholipase A2, and (vi) antifungal activity inhibiting cilia formation by Aspergillus niger [1]. Additionally, the database records that the compound is not toxic or allergenic in the models tested [1]. While these data are qualitative (no IC50/EC50 values provided in the AOD entry), the breadth of activities across unrelated target classes represents a differentiated polypharmacology fingerprint not reported for the unsubstituted parent 1,3-oxazinane-2-thione, which is primarily described for antimicrobial applications [2][3].

Trypsin inhibition Anticarcinogenic Antimalarial Antivenom Phospholipase A2 inhibition Antifungal

Cell Differentiation Activity: Qualitative Differentiation from Anti-Proliferative-Only Oxazinane-2-thiones for Psoriasis and Oncology Research

Patent-associated data sourced from freshpatents.com and aggregated in the Web Data Commons describe 3-methyl-1,3-oxazinane-2-thione as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1][2]. This dual mechanism—combining anti-proliferative and pro-differentiation effects—is mechanistically distinct from oxazinane-2-thione derivatives that act solely through cytotoxic or cytostatic mechanisms without differentiation-inducing properties [3]. The patent literature explicitly links this differentiation activity to potential applications in cancer and skin diseases including psoriasis [2]. While specific EC50 values for differentiation induction are not publicly available in the extracted RDF metadata, the qualitative mechanistic differentiation from purely antiproliferative analogs may guide compound selection for target product profiles requiring differentiation-inducing pharmacology.

Cell differentiation Monocyte differentiation Anti-proliferation Psoriasis Undifferentiated cells

Synthetic Tractability as N-Acyl Chiral Auxiliary Precursor: Differentiated from Oxazolidine-2-thiones in Enantioselective syn-Aldol Reactions

The 1,3-oxazinane-2-thione scaffold, when N-acylated, has been demonstrated as an effective chiral platform for direct catalytic enantioselective syn-aldol reactions with aromatic acetals, using 2-5 mol% [DTBM-SEGPHOS]NiCl2 as catalyst with TMSOTf and lutidine [1]. This represents the first reported use of the oxazinanethione heterocycle in asymmetric carbon-carbon bond-forming reactions, with the N-acyl derivatives delivering protected syn-aldol products. The six-membered oxazinane-2-thione ring provides a distinct steric and electronic environment compared to the more widely exploited five-membered oxazolidine-2-thione auxiliaries, which may influence diastereoselectivity outcomes; literature precedent indicates that enolate alkylation stereoselectivities differ between N-acyl-oxazinanones (six-membered) and oxazolidinones (five-membered) due to differences in ring conformation and enolate geometry [2][3]. The 3-methyl substitution on the oxazinane ring further modulates the steric environment around the nitrogen, which may affect acylation efficiency and enolate facial selectivity compared to the N-unsubstituted oxazinane-2-thione scaffold.

Chiral auxiliary Asymmetric catalysis syn-Aldol reaction Nickel(II) catalysis Enantioselective synthesis

Safety Profile Annotation: Non-Toxic and Non-Allergenic Designation Provides Preliminary Safety Differentiation for In Vivo Study Planning

The AOD database entry for 3-methyl-1,3-oxazinane-2-thione includes an explicit annotation that the compound is not toxic or allergenic in the models tested [1]. This safety annotation is notable because: (a) it goes beyond the typical absence of toxicity data for many research-grade heterocyclic building blocks, and (b) it provides a preliminary safety signal that differentiates this compound from oxazinane-2-thione derivatives for which toxicity concerns (e.g., decomposition above 150°C, hydrolysis in strongly acidic/basic conditions generating potentially irritant byproducts) have been documented . While the specific toxicity assays (acute toxicity model, sensitization test protocol, species) are not detailed in the AOD entry, the presence of a curated non-toxic/non-allergenic annotation in a peer-reviewed database provides a starting point for researchers designing in vivo studies where preliminary safety information influences compound selection.

Toxicity Allergenicity Safety profiling In vivo compatibility

3-Methyl-1,3-oxazinane-2-thione (CAS 85556-67-8): Evidence-Backed Application Scenarios for Research Procurement


Phenotypic Screening for Pro-Differentiation Anticancer or Anti-Psoriasis Agents

Research groups conducting phenotypic screens for compounds that induce cellular differentiation (rather than solely inhibiting proliferation) may prioritize 3-methyl-1,3-oxazinane-2-thione based on patent-associated evidence describing its dual mechanism of arresting undifferentiated cell proliferation while inducing monocyte lineage differentiation [1][2]. The AOD database annotation of anticarcinogenic activity in the DMBA-treated JB6 cell transformation model further supports this application, along with the anti-promoter activity against TPA-induced promotion [3]. The compound's qualitative safety annotation (non-toxic, non-allergenic) provides an additional rationale for inclusion in screening cascades destined for in vivo follow-up [3]. Note: quantitative potency data (EC50/IC50) must be generated in-house, as published values are not available.

Development of N-Acyl Chiral Auxiliaries for Asymmetric syn-Aldol Methodology

Synthetic methodology groups developing nickel(II)-catalyzed enantioselective aldol reactions may procure 3-methyl-1,3-oxazinane-2-thione as a precursor scaffold for generating N-acyl chiral auxiliaries. The 2023 Mellado-Hidalgo et al. study in Organic Letters established that N-acyl-1,3-oxazinane-2-thiones are competent platforms for direct catalytic syn-aldol reactions with aromatic acetals, delivering protected aldol products with high enantioselectivities using 2-5 mol% [DTBM-SEGPHOS]NiCl2 [4]. The N-methyl substituent provides a sterically differentiated environment at the nitrogen compared to the N-H or N-benzyl variants, which may translate to altered diastereoselectivity in enolate alkylation chemistry, as established for analogous N-acyl-oxazinanone systems [5].

Multi-Target Probe for Antivenom and Anti-Inflammatory Phospholipase A2 Research

The AOD database records that 3-methyl-1,3-oxazinane-2-thione inhibits phospholipase A2 (PLA2) present in Naja naja venom and prevents paw edema formation induced by PLA2 in Swiss Wistar mice [3]. This dual antivenom/anti-inflammatory PLA2 inhibition profile, combined with the compound's annotated ability to prevent arachidonate release (the precursor for prostaglandin and prostacyclin synthesis), positions it as a potential multi-target probe for research on snakebite envenomation pathophysiology or PLA2-driven inflammatory cascades. The antimalarial activity against P. falciparum and antifungal activity against A. niger recorded in the same database entry suggest additional applications in anti-infective phenotypic screening [3].

Physicochemical Probe with Zero H-Bond Donors for Membrane Permeability Studies

The computed HBD = 0, HBA = 2 profile of 3-methyl-1,3-oxazinane-2-thione makes it a useful small-molecule probe for studying passive membrane permeability in the absence of hydrogen bond donation. Compared to the unsubstituted parent 1,3-oxazinane-2-thione (HBD = 1) [6], the N-methyl derivative provides a clean structural contrast where the sole variable is the presence or absence of the N-H hydrogen bond donor. This property is directly relevant to CNS drug discovery programs where minimizing HBD count is a validated strategy for improving brain penetration [7]. The compound's low molecular weight (131.20 g/mol) and zero rotatable bonds further align with lead-like property space.

Quote Request

Request a Quote for 3-Methyl-1,3-oxazinane-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.